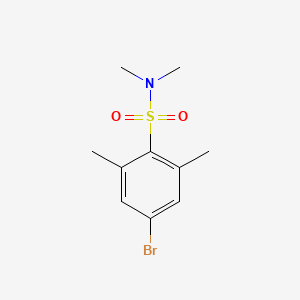

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-7-5-9(11)6-8(2)10(7)15(13,14)12(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTJHTWHVPBMDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)N(C)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237012 | |

| Record name | Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704067-21-9 | |

| Record name | Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide typically involves the bromination of N,N,2,6-tetramethylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .

Chemical Reactions Analysis

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Electronic and Steric Modifications

4-Bromo-N,N-Dimethylbenzenesulfonamide

- Structural Differences : Lacks methyl groups at C2 and C4.

- The absence of ortho-methyl groups may also enhance solubility in polar solvents.

- Reactivity: The bromine atom at C4 remains a viable site for Suzuki or Ullmann couplings, similar to brominated anilines used in synthesizing organic semiconductors (e.g., 2,6-bis(4-N,N-dimethylaminophenyl)benzo[1,2-b:5,4-b']dithiophene) .

4-Bromo-N-[(4-Methoxyphenyl)methyl]benzenesulfonamide

- Structural Differences : Features a bulky 4-methoxybenzyl group on the sulfonamide nitrogen instead of methyl groups.

- Impact : The methoxy group introduces electron-donating effects, altering the sulfonamide’s acidity and hydrogen-bonding capacity. The bulky substituent may reduce crystallinity, as seen in solubility challenges of structurally complex sulfonamides .

N,N,2,6-Tetramethylbenzenesulfonamide (Bromine-Free Analog)

- Structural Differences : Absence of the bromine atom at C4.

- The bromine-free analog may exhibit lower molecular polarity and altered pharmacological activity.

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Reactivity Sites |

|---|---|---|---|---|

| 4-Bromo-N,N,2,6-tetramethylbenzenesulfonamide | ~318.3 (estimated) | Not reported | Low (high steric hindrance) | C4-Br, sulfonamide |

| 4-Bromo-N,N-dimethylbenzenesulfonamide | ~264.1 | 150–155 | Moderate | C4-Br, sulfonamide |

| 4-Bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | ~400.3 | Not reported | Low (bulky substituent) | C4-Br, sulfonamide |

| N,N,2,6-Tetramethylbenzenesulfonamide | ~227.3 | 130–135 | High | Sulfonamide |

Notes:

Biological Activity

4-Bromo-N,N,2,6-tetramethylbenzenesulfonamide is a sulfonamide derivative notable for its unique chemical structure and biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrNOS

- Molecular Weight : 322.3 g/mol

- Key Features :

- Contains a bromine atom, enhancing its reactivity.

- Sulfonamide group known for enzyme inhibition capabilities.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The sulfonamide moiety binds to the active sites of enzymes, preventing substrate binding and subsequent catalytic processes. This mechanism is crucial in the context of antimicrobial activity and other therapeutic applications.

- Modulation of Receptor Function : The compound may influence receptor signaling pathways, which can affect various physiological responses.

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. The presence of the bromine atom in this compound enhances its potency against certain bacterial strains. For example:

- In vitro Studies : A study demonstrated that derivatives of sulfonamides effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Other Biological Effects

- Anti-inflammatory Activity : Compounds similar to this compound have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines .

- Anticancer Potential : Some studies suggest that sulfonamides may exert cytotoxic effects on cancer cell lines through apoptosis induction.

Case Studies and Research Findings

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other sulfonamide derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| N,N,2,6-Tetramethylbenzenesulfonamide | Lacks bromine; lower reactivity | Reduced antimicrobial potency |

| 4-Chloro-N,N,2,6-tetramethylbenzenesulfonamide | Contains chlorine; similar structure | Comparable activity but less effective than brominated variant |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide, and how can its purity be validated?

- Methodology :

- Synthesis : Utilize bromination of pre-sulfonylated aromatic precursors (e.g., via electrophilic substitution or Suzuki coupling for regioselective bromine placement) . Optimize reaction conditions (solvent, temperature, catalyst) to minimize byproducts.

- Purity Validation : Combine chromatographic (HPLC, GC) and spectroscopic techniques (¹H/¹³C NMR, FTIR) to confirm structural integrity. Single-crystal X-ray diffraction (SCXRD) is recommended for absolute configuration verification, as demonstrated in analogous brominated sulfonamide derivatives .

- Reference Standards : Cross-validate results against NIST spectral databases for benzenesulfonamide derivatives .

Q. How can researchers assess the compound’s stability under varying pH and thermal conditions?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- pH Stability : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via UV-Vis spectroscopy and LC-MS to identify breakdown products .

Q. What experimental strategies are effective for studying its reactivity with nucleophiles?

- Methodology :

- Bromine Displacement Reactions : Test nucleophilic substitution (e.g., using amines, thiols, or alkoxides) in polar aprotic solvents (DMF, DMSO). Track reaction progress via ¹H NMR and isolate intermediates for characterization .

- Kinetic Analysis : Use stopped-flow techniques or in-situ IR to measure reaction rates under varying concentrations and temperatures.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and guide experimental design?

- Methodology :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to map reaction pathways (e.g., bromine substitution barriers) and identify transition states. Tools like Gaussian or ORCA are recommended .

- Molecular Dynamics (MD) Simulations : Model solvation effects and ligand-protein interactions if investigating bioactivity. Validate predictions with experimental kinetic data .

Q. How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Orthogonal Assays : Use multiple assays (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity) to differentiate target-specific effects from nonspecific toxicity .

- Structure-Activity Relationships (SAR) : Compare derivatives with modified substituents (e.g., replacing bromine with chlorine) to isolate functional group contributions .

Q. What factorial design approaches optimize reaction yields while minimizing resource use?

- Methodology :

- Design of Experiments (DOE) : Apply a 2³ factorial design to evaluate variables (catalyst loading, temperature, solvent polarity). Use ANOVA to identify significant factors and model interactions .

- Response Surface Methodology (RSM) : Optimize multi-variable conditions (e.g., time, pressure) for scalable synthesis.

Q. How can kinetic isotope effects (KIE) elucidate reaction mechanisms involving bromine displacement?

- Methodology :

- Isotopic Labeling : Synthesize deuterated or ¹³C-labeled analogs to track bond cleavage/formation. Measure KIE values using mass spectrometry or NMR .

- Theoretical Validation : Correlate experimental KIEs with computed vibrational frequencies from DFT to distinguish between concerted and stepwise mechanisms .

Q. What strategies enable the study of molecular interactions in supramolecular or biological systems?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.